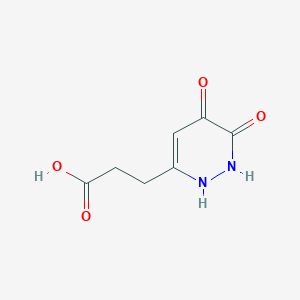
3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid is a chemical compound that belongs to the class of pyridazinones Pyridazinones are heterocyclic aromatic organic compounds characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones in the presence of a dehydrating agent[_{{{CITATION{{{_2{Discovery of 2-3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin .... The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The use of catalysts and optimization of reaction parameters are crucial to achieving high yields and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyridazinones.
Aplicaciones Científicas De Investigación
3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and metabolic syndromes.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
3-(5,6-Dioxo-1,2-dihydropyridazin-3-yl)propanoic acid is structurally similar to other pyridazinone derivatives, such as 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196)[_{{{CITATION{{{_2{Discovery of 2-3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin .... it has unique properties that distinguish it from these compounds. For example, its specific substitution pattern and functional groups may confer different biological activities and chemical reactivity.
Comparación Con Compuestos Similares
MGL-3196
2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Other pyridazinone derivatives
Propiedades
Fórmula molecular |
C7H8N2O4 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
3-(5,6-dioxo-1,2-dihydropyridazin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O4/c10-5-3-4(1-2-6(11)12)8-9-7(5)13/h3H,1-2H2,(H,8,10)(H,9,13)(H,11,12) |
Clave InChI |
IXOGISJWMNIUNC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NNC(=O)C1=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















